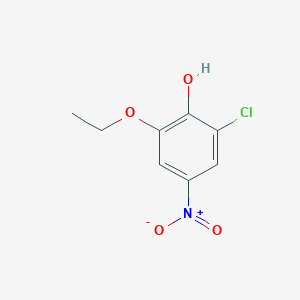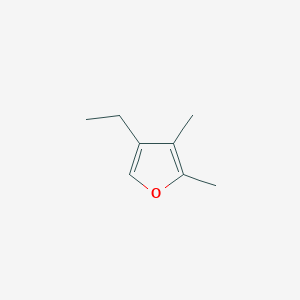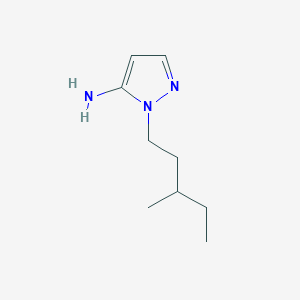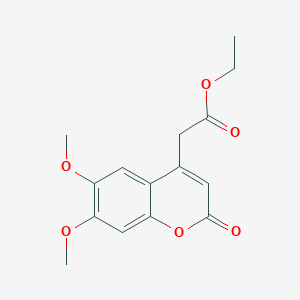![molecular formula C8H7N5O B14383939 2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde CAS No. 88553-25-7](/img/structure/B14383939.png)
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is known for its role as a precursor in the synthesis of various bioactive molecules, particularly those targeting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to introduce the amino groups and form the desired pyrido[3,2-d]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: 2,4-Diaminopyrido[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: 2,4-Diaminopyrido[3,2-d]pyrimidine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Mechanism of Action
The primary mechanism of action for compounds derived from 2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting DHFR, these compounds can effectively halt DNA synthesis and cell proliferation, making them useful in the treatment of cancer and bacterial infections .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines: These compounds also target DHFR and have been studied for their antiproliferative and antimicrobial activities.
6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues: These analogues have been designed to overcome drug resistance and exhibit potent biological activities.
Uniqueness
2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde is unique due to its specific structure, which allows for versatile chemical modifications and the potential to develop a wide range of bioactive derivatives. Its ability to inhibit DHFR with high specificity makes it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
88553-25-7 |
|---|---|
Molecular Formula |
C8H7N5O |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H7N5O/c9-7-6-5(12-8(10)13-7)2-1-4(3-14)11-6/h1-3H,(H4,9,10,12,13) |
InChI Key |
VUPAGIQIPGRNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC(=N2)N)N)N=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)



![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)

![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)




oxophosphanium](/img/structure/B14383937.png)
